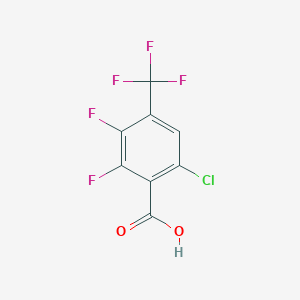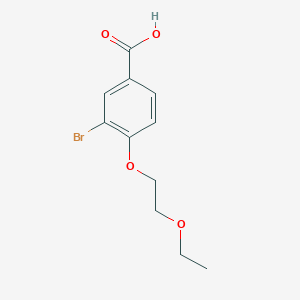
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzoic acid core. It is used in various chemical syntheses and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which optimize reaction parameters such as temperature and reagent ratios to achieve high conversion and selectivity . These methods ensure efficient and scalable production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and fluorine) makes it susceptible to nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Reagents: Employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid is utilized in scientific research for its unique chemical properties. It is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown antiproliferative activity against melanoma cell lines . Additionally, it serves as an internal standard in the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods .
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The presence of chlorine, fluorine, and trifluoromethyl groups can influence its reactivity and binding affinity to various molecular targets. These interactions can modulate biochemical pathways and exert specific effects, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)benzoic acid
- 2,6-Difluoro-3-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid is unique due to the specific combination of chlorine, fluorine, and trifluoromethyl groups attached to the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
773869-48-0 |
|---|---|
Fórmula molecular |
C8H2ClF5O2 |
Peso molecular |
260.54 g/mol |
Nombre IUPAC |
6-chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H2ClF5O2/c9-3-1-2(8(12,13)14)5(10)6(11)4(3)7(15)16/h1H,(H,15,16) |
Clave InChI |
UMUGCLQBFVVUPY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)C(=O)O)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)





![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)


![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)

